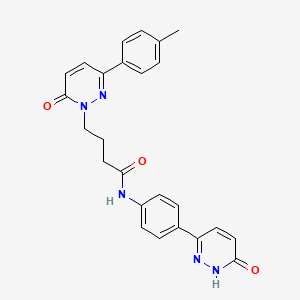

2-(5-oxo-4-(4-(3-(3-phenylpropyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

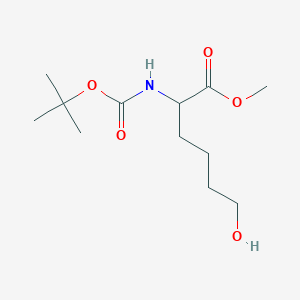

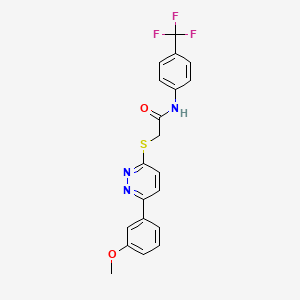

The compound appears to contain a tetrazole group, a urea group, and a phenylpropyl group. Tetrazoles are a class of compounds that contain a five-membered ring with four nitrogen atoms and one carbon atom . Ureas are compounds that contain a carbonyl group flanked by two amine groups . The phenylpropyl group is a common structural motif in organic chemistry, consisting of a phenyl group, which is a six-membered aromatic ring of carbon atoms, attached to a propyl group, which is a three-carbon alkyl chain .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrazole ring, possibly through a cyclization reaction, followed by the formation of the urea group . The phenylpropyl group could be introduced through a substitution or addition reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrazole ring, the urea group, and the phenylpropyl group . The tetrazole ring would contribute to the compound’s polarity and could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The tetrazole ring could potentially undergo substitution reactions, while the urea group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazole ring could enhance the compound’s water solubility .科学的研究の応用

Pharmacological Properties of Ureido-acetamides

Ureido-acetamide derivatives have been identified as potent and selective non-peptide cholecystokinin-B (CCKB) receptor antagonists. These compounds demonstrate high affinity for CCKB receptors across different species and exhibit significant antagonistic activity on CCK-8-induced neuronal firing, a model for brain CCKB receptor-mediated responses. Such characteristics make them valuable tools for exploring the physiological functions of CCKB receptors, highlighting the chemical family's relevance in neurological research and potential therapeutic applications (Bertrand et al., 1994).

Antimicrobial and Hemolytic Activity of Acetamide Derivatives

A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides showcased their antimicrobial activity against selected microbial species. The research found these compounds to be active at variable extents, with some showing significant potency. This suggests potential applications in developing new antimicrobial agents, indicating the structural flexibility and therapeutic potential of acetamide derivatives in addressing microbial resistance (Gul et al., 2017).

Anticancer Activity of Acetamide Derivatives

Novel acetamide derivatives have been synthesized and evaluated for antitumor activity, showing promising anticancer properties against various cancer cell lines. This underscores the potential of such compounds in cancer research and therapy, particularly highlighting the role of specific chemical moieties in enhancing antitumor activity (Chena et al., 2022).

Antifungal Agents: Synthesis and Biological Evaluation

The design, synthesis, and evaluation of acetamide derivatives for antifungal activity have been explored, revealing that certain derivatives exhibit significant activity against Candida albicans and Candida krusei. This research contributes to the ongoing search for more effective antifungal agents, particularly in the face of rising drug resistance (Altındağ et al., 2017).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and assessed for their antioxidant activity, demonstrating significant potential. The study of their coordination complexes offers insights into the structural factors contributing to antioxidant activity, suggesting applications in developing antioxidant agents (Chkirate et al., 2019).

作用機序

将来の方向性

特性

IUPAC Name |

2-[5-oxo-4-[4-(3-phenylpropylcarbamoylamino)phenyl]tetrazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O3/c20-17(27)13-25-19(29)26(24-23-25)16-10-8-15(9-11-16)22-18(28)21-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H2,20,27)(H2,21,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQUIQBLTVAGCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Bis(4-ethoxyphenyl)methyl]piperidine](/img/structure/B2460678.png)

![1-((2-chlorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2460684.png)

![N-(2,3-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2460685.png)

![8-(4-ethoxyphenyl)-N-(3-ethoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2460692.png)

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-phenylpropanamide](/img/structure/B2460695.png)